4-acetyl-N-phenylbenzenesulfonamide
Overview
Description
Synthesis Analysis
The synthesis of derivatives similar to 4-acetyl-N-phenylbenzenesulfonamide involves multiple steps, including acetylation, sulfonation, and reactions with various amines. For example, compounds similar in structure have been synthesized through reactions involving sulfonyl chloride and amines in aqueous sodium carbonate solution or ethanol, indicating a versatile approach to synthesizing sulfonamide derivatives (Naganagowda & Petsom, 2011).
Molecular Structure Analysis
The molecular structure of sulfonamide derivatives is characterized by spectroscopic techniques such as NMR, IR, and sometimes crystallography. The crystal structure analysis of a related compound, N-(5-acetyl-4-methylpyrimidin-2-yl)benzenesulfonamide, revealed π–π interactions and hydrogen-bonding interactions, forming a three-dimensional network, which provides insights into the structural features of sulfonamide compounds (Mohamed-Ezzat et al., 2023).
Chemical Reactions and Properties
Sulfonamides can undergo various chemical reactions, including alkylation, acylation, and more. For example, N-glycosyl-2,4-dinitrobenzenesulfonamide was prepared for amidation reactions with thioacids, demonstrating the chemical versatility of sulfonamide derivatives in synthesis (Talan, Sanki, & Sucheck, 2009).
Physical Properties Analysis
The physical properties of sulfonamide compounds, including solubility, melting points, and crystalline structure, are crucial for their application in various fields. Studies involving crystallography provide detailed insights into the molecular arrangements and intermolecular interactions that influence these properties (Kobkeatthawin et al., 2017).
Chemical Properties Analysis
The chemical properties of 4-acetyl-N-phenylbenzenesulfonamide derivatives, including reactivity, stability, and interaction with biological molecules, are explored through various analytical techniques. The studies often focus on the inhibitory activities of these compounds against enzymes or their potential as ligands in molecular docking studies, illustrating their applications in designing new therapeutic agents (Soyer et al., 2016).
Scientific Research Applications
It is used in the synthesis of 1,4,3-benzoxathiazine-4,4-dioxides, which are potential hypoglycemic agents (Suzue & Irikura, 1968).
This compound can be utilized to synthesize novel heterocyclic compounds that may act as Cyclooxygenase (COX-2) inhibitors with further modification (Hassan, 2014).
It has shown therapeutic efficacy in curing mice of experimental streptococcic infections and possesses a bacteriostatic effect on the growth of certain molds (Bliss & Long, 1937).
The compound is active in preparing 1,2,4-oxadiazole derivatives in high yields and purity upon heating in acetic acid (Dosa, Daniels, & Gütschow, 2011).
It has potential in-vitro anticancer activity and can enhance the cell-killing effect of β-radiation (Ghorab, Ragab, Heiba, El-Gazzar, & Zahran, 2015).
N-(2,5-dimethyl-4-nitrophenyl)-4-methylbenzenesulfonamide (NDMPMBS) shows potential in structural biology and molecular dynamics simulations (Murthy et al., 2018).
Derivatives of 4-acetyl-N-phenylbenzenesulfonamide show inhibitory effects against acetylcholinesterase and butyrylcholinesterase activities and exhibit antioxidant effects (Mphahlele, Gildenhuys, & Zamisa, 2021).
N-acetyl-2-carboxybenzenesulfonamides are potent COX-2 inhibitors with superior anti-inflammatory and analgesic activities compared to aspirin (Chen, Rao, & Knaus, 2005).
3,4-dimethoxy-N-[(2,2-dimethyl-2H-chromen-6-yl)methyl]-N-phenylbenzenesulfonamide, a novel small molecule HIF-1 pathway inhibitor, can antagonize tumor growth in animal models of cancer (Mun et al., 2012).
properties
IUPAC Name |
4-acetyl-N-phenylbenzenesulfonamide | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H13NO3S/c1-11(16)12-7-9-14(10-8-12)19(17,18)15-13-5-3-2-4-6-13/h2-10,15H,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SWOITTWWCRUZRI-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1=CC=C(C=C1)S(=O)(=O)NC2=CC=CC=C2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H13NO3S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60427451 | |
Record name | 4-acetyl-N-phenylbenzenesulfonamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60427451 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
275.32 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4-acetyl-N-phenylbenzenesulfonamide | |
CAS RN |
110820-13-8 | |
Record name | 4-acetyl-N-phenylbenzenesulfonamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60427451 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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